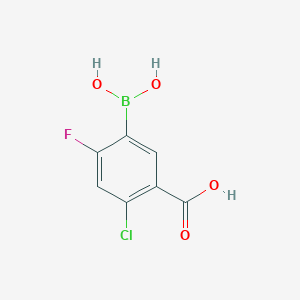

5-Carboxy-4-chloro-2-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Carboxy-4-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BClFO(_4) It is a derivative of phenylboronic acid, characterized by the presence of carboxy, chloro, and fluoro substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid typically involves the following steps:

-

Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting from a suitable phenyl precursor, chlorination and fluorination can be carried out using reagents like chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents under controlled conditions.

-

Borylation: : The introduction of the boronic acid group is commonly achieved through a Miyaura borylation reaction. This involves the reaction of an aryl halide (in this case, the halogenated benzene) with a diboron reagent such as bis(pinacolato)diboron (B(_2)pin(_2)) in the presence of a palladium catalyst and a base like potassium acetate (KOAc).

-

Carboxylation: : The carboxyl group can be introduced via a carboxylation reaction, often using carbon dioxide (CO(_2)) under high pressure and temperature conditions, or through the hydrolysis of a suitable ester precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and borylation steps, and the employment of robust catalysts and reagents to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and sodium perborate (NaBO(_3)).

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde. Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

Oxidation: H(_2)O(_2), NaBO(_3), and other peroxides.

Reduction: LiAlH(_4), NaBH(_4), and catalytic hydrogenation.

Substitution: Nucleophiles like NH(_3), RNH(_2), and RSH under basic or acidic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Amino or thiol-substituted benzene derivatives.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

5-Carboxy-4-chloro-2-fluorophenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in coupling reactions that form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Catalysis

The compound is employed in catalytic processes, especially in Suzuki coupling reactions. It facilitates the formation of carbon-carbon bonds, making it valuable for creating diverse organic compounds.

Medicinal Chemistry

Drug Development

Due to its ability to form stable carbon-carbon bonds, this compound has potential applications in drug development. It can be used to synthesize various pharmaceutical compounds, particularly those targeting specific biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against several microorganisms, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values indicate moderate activity against these pathogens, suggesting its potential as an antibacterial agent .

Material Science

Development of Advanced Materials

This compound is utilized in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance. Its boronic acid functionality allows for selective binding to diols, making it useful in creating materials with tailored characteristics.

Antimicrobial Study

A comprehensive study demonstrated that this compound exhibited significant antimicrobial activity against both fungal and bacterial strains. The study utilized a range of concentrations to determine MIC values and establish a dose-response relationship.

Molecular Docking Studies

In silico docking studies suggested that the compound could effectively bind to Leucyl-tRNA Synthetase (LeuRS) in Candida albicans, indicating a potential mechanism for its observed antimicrobial effects. This aligns with findings from similar compounds that target bacterial protein synthesis pathways .

作用機序

The mechanism of action of 5-Carboxy-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity by altering the electronic properties of the benzene ring.

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the carboxy, chloro, and fluoro substituents, making it less versatile in certain synthetic applications.

4-Chloro-2-fluorophenylboronic acid: Similar but lacks the carboxyl group, limiting its use in reactions requiring carboxyl functionality.

5-Carboxy-2-fluorophenylboronic acid: Similar but lacks the chloro substituent, affecting its reactivity and binding properties.

Uniqueness

5-Carboxy-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in complex synthetic routes and in applications requiring precise molecular interactions.

生物活性

5-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS No. 325786-23-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a carboxylic acid group, a chlorine atom, and a fluorine atom attached to a phenyl ring. The presence of these substituents can influence its reactivity and biological interactions.

The biological activity of boronic acids often arises from their ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules. Specifically, the boronic acid moiety can interact with hydroxyl groups in proteins, leading to modulation of enzymatic activity or interference with protein-protein interactions.

Research indicates that this compound may act as a bioisostere for nitro groups in certain compounds, potentially enhancing binding affinity to target proteins involved in cancer progression . The ability to form hydrogen bonds through its carboxylic acid group also plays a crucial role in its interaction with biological systems.

Antiproliferative Activity

A study investigating the antiproliferative effects of various boronic acids, including this compound, demonstrated significant activity against androgen-dependent prostate cancer cell lines (LAPC-4) expressing wild-type androgen receptors. The introduction of the carboxylic acid group was found to be essential for maintaining activity, as esterification led to a substantial decrease in potency .

Table 1 summarizes the antiproliferative activity of selected compounds compared to standard drugs:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | >1000 | Effective against LAPC-4 |

| Flutamide | 137.2 | Standard drug for comparison |

| Hydroxyflutamide | 103.2 | Active metabolite |

| Bicalutamide | na | Not applicable |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it has been suggested that the boronic acid functionality can inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cancer cells . This inhibition could lead to the accumulation of pro-apoptotic factors and ultimately induce cell death.

Case Studies

- Prostate Cancer Research : In vitro studies have shown that this compound exhibits antiproliferative effects on prostate cancer cell lines. The mechanism appears to involve the disruption of androgen receptor signaling pathways, which are vital for tumor growth and survival .

- Kinase Inhibition : Further investigations into kinase inhibition revealed that derivatives of this compound could selectively inhibit Aurora A kinase, an important target in cancer therapy. The presence of the carboxylic group enhances binding affinity and selectivity towards the kinase active site .

特性

IUPAC Name |

5-borono-2-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGPPMCCAVZCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。